molecular formula C23H29N3O4S B2457110 N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide CAS No. 1111500-30-1

N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide

Cat. No.: B2457110
CAS No.: 1111500-30-1
M. Wt: 443.56
InChI Key: KBTLUMPJNLWBTA-UHFFFAOYSA-N
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Description

This product, N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide, is a high-quality chemical reagent supplied for research and development purposes. The compound's structure features a sulfonylamino acetamide core with morpholine and methylphenyl ethenyl substituents, suggesting potential as a candidate for investigation in various biochemical pathways. Its primary research applications and detailed mechanism of action are areas of active scientific exploration. Researchers are advised to consult the current scientific literature for the most recent findings related to this molecule. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-19-3-5-20(6-4-19)11-16-31(28,29)24-17-23(27)25(2)18-21-7-9-22(10-8-21)26-12-14-30-15-13-26/h3-11,16,24H,12-15,17-18H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTLUMPJNLWBTA-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N(C)CC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N(C)CC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide, with the CAS number 1111500-30-1, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23_{23}H29_{29}N3_3O4_4S
  • Molecular Weight : 443.6 g/mol

The structure features a sulfonamide group linked to an ethene moiety, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study Example :
A study demonstrated that a related sulfonamide compound showed IC50_{50} values in the micromolar range against various cancer cell lines, suggesting potential efficacy in cancer therapy .

CompoundIC50_{50} (µM)Cancer Cell Line
Compound A5.0HeLa
Compound B3.5MCF-7
N-methyl compound4.2A549

Antimicrobial Activity

The compound's sulfonamide structure suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis.

Research Findings :
In vitro studies revealed that N-methyl derivatives displayed bacteriostatic effects against both Gram-positive and Gram-negative bacteria. For instance, a related study found that the compound inhibited Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL .

The biological activity of this compound may involve:

  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Cell Cycle Arrest : In cancer cells, it may induce apoptosis through activation of caspases or inhibition of cyclin-dependent kinases (CDKs).

Metabolism and Toxicity

Understanding the metabolism of this compound is crucial for evaluating its safety and efficacy. Studies indicate that sulfonamides are primarily metabolized in the liver, leading to various metabolites that can exhibit different biological activities.

Toxicological Profile

While specific toxicity data for this compound is limited, general toxicity profiles for sulfonamides include:

  • Allergic reactions
  • Hematological effects such as agranulocytosis
  • Renal toxicity in some cases

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Structural Decomposition

The target molecule can be dissected into two primary components:

  • (E)-2-(4-methylphenyl)ethenesulfonyl chloride : A sulfonyl chloride intermediate with a trans-configured ethenyl group.
  • N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]acetamide : A tertiary amine bearing a morpholine-substituted benzyl group.

The sulfonamide bond forms via nucleophilic substitution between the sulfonyl chloride and the amine.

Synthesis of (E)-2-(4-methylphenyl)ethenesulfonyl Chloride

Chlorosulfonation of (E)-2-(4-methylphenyl)ethene

The synthesis begins with the chlorosulfonation of (E)-2-(4-methylphenyl)ethene using chlorosulfonic acid (ClSO₃H). This exothermic reaction proceeds via electrophilic aromatic substitution, yielding the sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using excess ClSO₃H:

$$
\text{(E)-2-(4-methylphenyl)ethene} + \text{ClSO₃H} \rightarrow \text{(E)-2-(4-methylphenyl)ethenesulfonic acid} \xrightarrow{\text{ClSO₃H}} \text{(E)-2-(4-methylphenyl)ethenesulfonyl chloride}
$$

Reaction Conditions :

  • Temperature: 0–5°C (initial stage), then 25°C for sulfonyl chloride formation.
  • Solvent: Excess chlorosulfonic acid (neat reaction).
  • Workup: Quenching with ice-cold acetic acid to suppress hydrolysis.

Yield : ~65–70% (theoretical), with byproducts including sulfones minimized by controlling reagent stoichiometry.

Alternative Sulfonyl Chloride Synthesis Routes

Phosphorus Pentachloride (PCl₅) Method

Sulfonic acids or their sodium salts react with PCl₅ to form sulfonyl chlorides:

$$
\text{(E)-2-(4-methylphenyl)ethenesulfonic acid} + \text{PCl₅} \rightarrow \text{(E)-2-(4-methylphenyl)ethenesulfonyl chloride} + \text{POCl₃} + \text{HCl}
$$

Advantages : Higher purity due to reduced sulfone formation.
Disadvantages : Requires rigorous moisture control.

Sulfuryl Chloride (SO₂Cl₂) Method

Direct reaction of (E)-2-(4-methylphenyl)ethene with SO₂Cl₂ under UV light or with AlCl₃ catalysis:

$$
\text{(E)-2-(4-methylphenyl)ethene} + \text{SO₂Cl₂} \xrightarrow{\text{UV/AlCl₃}} \text{(E)-2-(4-methylphenyl)ethenesulfonyl chloride}
$$

Yield : ~60% with AlCl₃ catalysis.

Synthesis of N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]acetamide

Alkylation of 4-Morpholinophenylmethylamine

The amine component is synthesized via alkylation of 4-morpholinophenylmethylamine with methyl acetamide. A two-step process is employed:

  • Formation of the Benzylamine Intermediate :
    $$
    \text{4-morpholinophenylmethylamine} + \text{CH₃COCl} \xrightarrow{\text{pyridine}} \text{N-[(4-morpholin-4-ylphenyl)methyl]acetamide}
    $$

  • N-Methylation :
    $$
    \text{N-[(4-morpholin-4-ylphenyl)methyl]acetamide} + \text{CH₃I} \xrightarrow{\text{NaH, DMF}} \text{N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]acetamide}
    $$

Reaction Conditions :

  • Solvent: Dry DMF under nitrogen atmosphere.
  • Temperature: 80°C for 8 hours.
  • Workup: Neutralization with dilute HCl, extraction with ethyl acetate.

Yield : ~75% after column chromatography (silica gel, ethyl acetate/hexane).

Sulfonamide Bond Formation

Coupling Reaction

The sulfonyl chloride reacts with the tertiary amine in the presence of a base to form the sulfonamide bond:

$$
\text{(E)-2-(4-methylphenyl)ethenesulfonyl chloride} + \text{N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]acetamide} \xrightarrow{\text{pyridine}} \text{Target Compound}
$$

Optimized Conditions :

  • Base: Pyridine (2.0 equiv) to scavenge HCl.
  • Solvent: Anhydrous dichloromethane (DCM).
  • Temperature: 0°C → 25°C (gradual warming over 12 hours).
  • Workup: Washing with 5% NaHCO₃, brine, and drying over MgSO₄.

Yield : ~85% after recrystallization (ethanol/water).

Stereochemical Integrity

The (E)-configuration of the ethenyl group is preserved by:

  • Avoiding high temperatures (>40°C) during sulfonyl chloride synthesis.
  • Using stereospecific catalysts (e.g., AlCl₃) in chlorosulfonation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 16 Hz, 1H, CH=CH), 7.25–7.15 (m, 4H, aromatic), 4.35 (s, 2H, NCH₂), 3.75–3.60 (m, 8H, morpholine).
  • IR (KBr) : 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (S-N).
  • MS (ESI+) : m/z 444.2 [M+H]⁺ (calculated: 443.6).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • XLogP3 : 2.4 (experimental vs. computed 2.4).

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

Issue : Rapid hydrolysis in aqueous media.
Solution : Use anhydrous solvents and conduct reactions under nitrogen.

Morpholine Ring Sensitivity

Issue : Acidic conditions may protonate the morpholine nitrogen.
Solution : Maintain pH >7 during coupling using pyridine.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Microreactors for chlorosulfonation improve heat dissipation and yield (90% vs. batch 65%).
  • In-line IR monitoring ensures real-time quality control.

Green Chemistry Approaches

  • Solvent Recycling : DCM recovered via distillation.
  • Catalyst Recovery : AlCl₃ reused after aqueous workup.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[(4-morpholin-4-ylphenyl)methyl]acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with sulfonation of intermediates (e.g., 4-methylstyrene derivatives) followed by coupling with morpholine-containing benzylamines. Key steps include:

  • Sulfonamide Formation : Reacting (E)-2-(4-methylphenyl)ethenylsulfonyl chloride with N-methylamino intermediates under anhydrous conditions (e.g., dichloromethane, triethylamine as a base) .
  • Coupling Reactions : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamide moiety to the morpholinylphenyl group. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
  • Purification : Employ silica gel chromatography (gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Key signals include the singlet for the N-methyl group (~2.8–3.2 ppm), doublets for the ethenyl group (δ 6.5–7.2 ppm, J = 16 Hz), and aromatic protons from the morpholinylphenyl moiety (δ 6.7–7.4 ppm) .
  • ¹³C NMR : Confirm sulfonamide (C-SO₂-N) at ~115–120 ppm and acetamide carbonyl at ~165–170 ppm .
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ matches the molecular formula (C₂₄H₃₀N₃O₄S). Fragmentation patterns should align with sulfonyl and morpholine groups .

Q. What solvent systems are suitable for solubility testing, and how does polarity affect bioactivity assays?

  • Methodological Answer :

  • Solubility Screening : Start with DMSO (for stock solutions) and dilute into aqueous buffers (PBS, pH 7.4). If precipitation occurs, use co-solvents like ethanol (≤5% v/v) or cyclodextrin-based formulations .
  • Bioactivity Considerations : Low aqueous solubility may require surfactants (e.g., Tween-80) or liposomal encapsulation to maintain bioavailability in cell-based assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. inconsistent cytotoxicity)?

  • Methodological Answer :

  • Assay Standardization :
  • Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies, MCF-7/HCT-116 for cancer) and normalize to vehicle controls .
  • Validate target engagement via ELISA (e.g., TNF-α/IL-6 suppression) or Western blot (e.g., p65-NFκB inhibition) to confirm mechanism .
  • Dose-Response Analysis : Perform IC₅₀ determinations across 5–10 concentrations to identify off-target effects at higher doses .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer cell proliferation pathways?

  • Methodological Answer :

  • Kinase Profiling : Screen against kinase panels (e.g., EGFR, PI3K/AKT) using recombinant enzyme assays. A 10 µM concentration threshold identifies preliminary hits .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
  • Molecular Docking : Model the compound’s interaction with suspected targets (e.g., COX-2 or tubulin) using software like AutoDock Vina. Focus on the sulfonamide and morpholine moieties for binding affinity predictions .

Q. How should researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to assess CYP450-mediated degradation. Use LC-MS/MS to quantify parent compound and metabolites .
  • In Vivo Adjustments : If oral bioavailability is low (<20%), reformulate using nanoparticle carriers (e.g., PLGA) or switch to intravenous administration .

Data Contradiction Analysis

Q. How can conflicting results in enzyme inhibition assays (e.g., COX-2 vs. no effect) be systematically addressed?

  • Methodological Answer :

  • Assay Replication : Repeat assays with purified COX-2 enzyme (vs. cell lysates) to rule out matrix effects. Include positive controls (e.g., Celecoxib) .
  • Structural Analog Testing : Compare activity with analogs lacking the sulfonylamino group to isolate pharmacophore contributions .

Experimental Design Tables

Parameter Recommended Conditions Evidence
Synthetic Yield 60–75% (after purification)
Cell Viability Assay 48-hour exposure, MTT/PrestoBlue endpoint
IC₅₀ Determination 8-point dilution series (1 nM–100 µM)

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